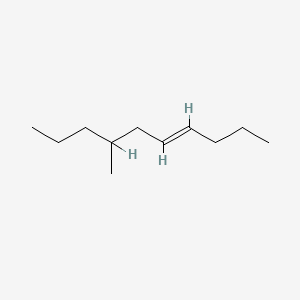

(4E)-7-methyldec-4-ene

Description

Properties

Molecular Formula |

C11H22 |

|---|---|

Molecular Weight |

154.29 g/mol |

IUPAC Name |

(E)-7-methyldec-4-ene |

InChI |

InChI=1S/C11H22/c1-4-6-7-8-10-11(3)9-5-2/h7-8,11H,4-6,9-10H2,1-3H3/b8-7+ |

InChI Key |

LSQRJOWUMYWNHV-BQYQJAHWSA-N |

SMILES |

CCCC=CCC(C)CCC |

Isomeric SMILES |

CCC/C=C/CC(C)CCC |

Canonical SMILES |

CCCC=CCC(C)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4e 7 Methyldec 4 Ene

Retrosynthetic Analysis Approaches for (4E)-7-Methyldec-4-ene

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For (4E)-7-methyldec-4-ene, the central feature is the C4=C5 double bond with E-geometry, making it the logical point for disconnection.

The primary disconnection strategy for olefin targets is to break the double bond, leading to two carbonyl-containing fragments and a phosphorus-based reagent. This approach is the basis for several powerful olefination reactions. For (4E)-7-methyldec-4-ene, there are two logical C4=C5 disconnection pathways, each yielding a different pair of precursor fragments.

Disconnection A: This pathway involves breaking the bond between C4 and C5, assigning the carbonyl functionality to C4 and the phosphorus-based reagent to C5.

Disconnection B: Alternatively, the bond break can assign the carbonyl functionality to C5 and the phosphorus-based reagent to C4.

These strategies are foundational for planning a convergent synthesis, where the two key fragments are prepared separately and then combined in a final step to form the target molecule. scitepress.org

Each disconnection strategy points to specific synthons—idealized fragments—and their corresponding synthetic equivalents, which are the actual chemical reagents used in the laboratory.

| Disconnection Strategy | Bond Cleaved | Synthon 1 (Nucleophilic) | Synthon 2 (Electrophilic) | Synthetic Equivalent 1 (Reagent) | Synthetic Equivalent 2 (Reagent) |

| A | C4=C5 | C5 Carbanion | C4 Carbocation | 5-Methylheptyl-based phosphorus ylide or phosphonate (B1237965) carbanion | Butanal |

| B | C4=C5 | C4 Carbanion | C5 Carbocation | Butyl-based phosphorus ylide or phosphonate carbanion | 2-Methylhexanal (B3058890) |

For Disconnection A, the precursors would be butanal and a C6-phosphorus reagent derived from 1-halo-5-methylheptane. For Disconnection B, the precursors would be 2-methylhexanal and a C4-phosphorus reagent derived from a 1-halobutane. The choice between these routes often depends on the commercial availability, stability, and cost of the starting materials.

Targeted Olefin Synthesis Methodologies

With the precursors identified, the next step is to select an appropriate olefination method that will reliably produce the desired (E)-isomer.

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). libretexts.orgorganic-chemistry.org The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized Ylides: Ylides where the R group is an alkyl (like those in both Disconnections A and B) are considered non-stabilized. These ylides typically react under kinetic control to favor the formation of (Z)-alkenes. organic-chemistry.org

Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are "stabilized" and react under thermodynamic control to predominantly yield (E)-alkenes. stackexchange.com

To synthesize (4E)-7-methyldec-4-ene, a standard Wittig reaction using non-stabilized ylides would be inefficient due to its preference for the (Z)-product. However, the Schlosser modification can be employed. This variation involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, which allows for equilibration to the more stable threo-betaine intermediate, ultimately leading to the (E)-alkene upon decomposition. wikipedia.org

The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions instead of phosphonium ylides. wikipedia.orgnih.gov This method offers several advantages, including the high propensity to form (E)-alkenes and the easy removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.orgalfa-chemistry.com

The HWE reaction is generally the preferred method for constructing (E)-disubstituted alkenes. wikipedia.org The reaction mechanism proceeds through a transition state that favors the anti-periplanar arrangement of the bulky groups, leading to the thermodynamically more stable (E)-alkene. organic-chemistry.orgalfa-chemistry.com

Example Synthesis using HWE (based on Disconnection B):

Phosphonate Preparation: Diethyl butylphosphonate is synthesized via the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and 1-bromobutane.

Ylide Formation: The phosphonate is deprotonated using a strong base, such as sodium hydride (NaH), to form the nucleophilic phosphonate carbanion. alfa-chemistry.com

Olefination: The carbanion is reacted with 2-methylhexanal. The subsequent elimination of the diethyl phosphate group yields (4E)-7-methyldec-4-ene with high stereoselectivity. nrochemistry.com

| Reaction | Reagent 1 | Reagent 2 | Base | Typical Selectivity |

| Wittig (non-stabilized) | Butyltriphenylphosphonium bromide | 2-Methylhexanal | n-BuLi | (Z)-alkene |

| Wittig (Schlosser Mod.) | Butyltriphenylphosphonium bromide | 2-Methylhexanal | n-BuLi, then PhLi | (E)-alkene |

| HWE | Diethyl butylphosphonate | 2-Methylhexanal | NaH | (E)-alkene |

Still–Gennari Olefination and Related Approaches

The Still–Gennari olefination is another significant modification of the HWE reaction. bohrium.comdntb.gov.ua However, its primary utility is in the synthesis of (Z)-alkenes. nih.govresearchgate.net This method achieves Z-selectivity by employing phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, and specific reaction conditions, typically involving a strong base like potassium hexamethyldisilazide (KHMDS) in the presence of 18-crown-6. nih.govenamine.net

The electron-withdrawing groups accelerate the elimination step from the oxaphosphetane intermediate, favoring the kinetically controlled pathway that leads to the (Z)-olefin. nrochemistry.com Therefore, the Still–Gennari olefination is not a suitable method for the targeted synthesis of (4E)-7-methyldec-4-ene, but it stands as a complementary technique for accessing the opposite isomer. bohrium.com

Olefin Metathesis (e.g., Cross-Metathesis, Ring-Closing Metathesis)

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. mdpi.comresearchgate.net Cross-metathesis (CM), in particular, offers a direct route to acyclic alkenes like (4E)-7-methyldec-4-ene. This reaction involves the exchange of alkylidene fragments between two different olefins, typically catalyzed by ruthenium or molybdenum complexes. mdpi.comharvard.edu

For the synthesis of (4E)-7-methyldec-4-ene, a plausible cross-metathesis approach would involve the reaction of 1-hexene (B165129) with 4-methyl-1-heptene in the presence of a suitable catalyst, such as a Grubbs' or Schrock catalyst. The choice of catalyst is crucial for controlling the stereoselectivity of the newly formed double bond, with second and third-generation Grubbs catalysts often providing good to excellent E-selectivity. harvard.edu The reaction's efficiency can be influenced by factors such as catalyst loading, reaction temperature, and the concentration of the olefin substrates. A key advantage of this method is the commercial availability of a wide range of catalysts and starting olefins. harvard.edu

Ring-closing metathesis (RCM), while primarily used for the synthesis of cyclic compounds, can be conceptually applied in a tandem sequence involving a ring-opening cross-metathesis (ROCM) approach, though this is less direct for a simple acyclic target like (4E)-7-methyldec-4-ene. utc.edu

| Reactant 1 | Reactant 2 | Catalyst | Expected Product | Key Feature |

| 1-Hexene | 4-Methyl-1-heptene | Grubbs' Catalyst (e.g., 2nd Gen) | (4E)-7-Methyldec-4-ene | Direct formation of the E-alkene bond. |

Carbon-Carbon Bond Formation Strategies

Organometallic coupling reactions are fundamental in constructing the carbon skeleton of complex organic molecules. libretexts.orgopenstax.org For the synthesis of (4E)-7-methyldec-4-ene, these methods can be employed to form the C4-C5 double bond or to construct the carbon chain prior to alkene formation.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org A potential Suzuki approach for (4E)-7-methyldec-4-ene could involve the coupling of (E)-1-hexenylboronic acid with a 1-halo-3-methylhexane derivative. The stereochemistry of the vinylboronic acid is typically retained in the product, making this a reliable method for generating the E-alkene.

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. To synthesize the target molecule, one could envision a reaction between a 1-halo-3-methylhexane and hex-1-ene, though controlling regioselectivity and stereoselectivity might be challenging.

The Stille coupling utilizes an organotin compound and an organohalide, also catalyzed by palladium. A possible route would be the reaction of (E)-1-(tributylstannyl)hex-1-ene with a 1-halo-3-methylhexane. Similar to the Suzuki coupling, the stereochemistry of the vinylstannane is generally preserved.

The formation of the C4-C5 double bond can be achieved through the stereoselective addition to an alkyne. For instance, the hydroboration-protonolysis of a suitable internal alkyne, such as 7-methyldec-4-yne, can lead to the formation of the corresponding (Z)-alkene. To obtain the desired (E)-isomer, a dissolving metal reduction (e.g., sodium in liquid ammonia) of the alkyne is a classic and effective method.

Alternatively, carbometalation reactions, involving the addition of an organometallic reagent across an alkyne, can provide a stereocontrolled route to trisubstituted alkenes. For example, the addition of an organocuprate reagent, derived from a propyl halide, to 4-methylhept-1-yne could potentially form the desired carbon skeleton with the double bond in the correct position.

Addition reactions to alkenes, such as the Wittig reaction or Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for creating double bonds with good stereocontrol. masterorganicchemistry.com A Wittig reaction could involve the reaction of pentanal with a phosphorane derived from 2-bromo-4-methylhexane. The Schlosser modification of the Wittig reaction is known to favor the formation of E-alkenes. The HWE reaction, using a phosphonate ester, generally provides excellent E-selectivity for the resulting alkene.

| Reaction Type | Starting Materials | Key Reagents | Stereochemical Outcome |

| Dissolving Metal Reduction | 7-Methyldec-4-yne | Na, NH₃(l) | (E)-alkene |

| Horner-Wadsworth-Emmons | Pentanal, Diethyl (2-(3-methylpentyl))phosphonate | NaH | Predominantly (E)-alkene |

While less common for the direct synthesis of simple acyclic alkenes, radical and carbene-mediated reactions can be employed for carbon-carbon bond formation. Radical additions to alkenes or alkynes can be used to build up the carbon skeleton. For instance, a radical cyclization-fragmentation sequence could be devised, although this would likely be a more complex and lower-yielding approach compared to the aforementioned methods.

Carbene insertion reactions into C-H bonds are a powerful tool for C-C bond formation, but their application for the specific synthesis of (4E)-7-methyldec-4-ene would require a carefully designed precursor and catalyst system to control regioselectivity and stereoselectivity, making it a less practical choice.

Auxiliary-Based Synthesis and Chiral Pool Strategies

When enantiomerically pure (4E)-7-methyldec-4-ene is the target, for instance, if the methyl group at C7 is a stereocenter ((4E,7S)- or (4E,7R)-7-methyldec-4-ene), chiral auxiliary-based synthesis or chiral pool strategies become essential. sigmaaldrich.comwikipedia.org

A chiral auxiliary is a chiral moiety that is temporarily attached to an achiral substrate to direct a stereoselective reaction. wikipedia.orgresearchgate.net For example, an Evans' oxazolidinone auxiliary could be used to control the stereoselective alkylation of a propionate (B1217596) derivative to introduce the methyl group at the desired position. After the stereocenter is set, the auxiliary is removed, and the resulting chiral intermediate is further elaborated to (4E)-7-methyldec-4-ene.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgyoutube.com For the synthesis of a specific enantiomer of 7-methyldec-4-ene, a suitable chiral starting material from the chiral pool, such as a terpene or an amino acid, could be chosen. wikipedia.orgnih.gov For example, (R)- or (S)-citronellal, which possesses a chiral center at the 3-position of its carbon chain, could potentially be transformed through a series of reactions, including chain extension and functional group manipulations, to yield the desired chiral target molecule. nih.gov

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient approach to complex molecules. nih.govwikipedia.orgnih.gov A potential cascade sequence for the synthesis of (4E)-7-methyldec-4-ene could involve a tandem reaction that forms the carbon skeleton and the double bond in a single operation. princeton.eduyoutube.com

For instance, a tandem conjugate addition-elimination sequence could be envisioned. The reaction of a suitable organocuprate with an α,β-unsaturated ester, followed by an in-situ elimination, could potentially generate the desired alkene.

Another possibility is a tandem metathesis reaction. For example, a ring-opening cross-metathesis (ROCM) of a cyclic olefin with an acyclic olefin could be designed to generate the target molecule directly. However, the design of the appropriate cyclic precursor would be a synthetic challenge in itself. The development of such cascade reactions for a relatively simple target like (4E)-7-methyldec-4-ene would be driven by the need for high efficiency and atom economy. wikipedia.org

Stereochemical Aspects and Control in the Synthesis of 4e 7 Methyldec 4 Ene

Origin and Control of (E)-Olefin Stereoselectivity

The synthesis of the (E)-isomer of the carbon-carbon double bond in (4E)-7-methyldec-4-ene requires stereoselective methods that favor its formation over the (Z)-isomer. This control can be exerted through various means, broadly categorized as catalyst-controlled, reagent-controlled, and substrate-controlled methods.

Catalyst-Controlled Stereodetermining Steps

Catalyst-controlled reactions are a cornerstone of modern organic synthesis, enabling high levels of stereoselectivity. mit.edusonar.ch In the context of forming (E)-alkenes, transition metal catalysts play a pivotal role. For instance, palladium-catalyzed cross-coupling reactions of alk-1-enylboranes with aryl halides have been shown to produce arylated (E)-alkenes with high stereoselectivity. rsc.org Similarly, dual copper/nickel catalyst systems facilitate the stereospecific hydroalkylation of terminal alkynes to yield a wide range of (E)-alkenes. nih.gov Olefin metathesis, another powerful tool, can also be directed to favor the (E)-isomer through the use of specific molybdenum, tungsten, or ruthenium catalysts. mit.edu

| Catalytic System | Reaction Type | Outcome |

| Tetrakis(triphenylphosphine)palladium | Cross-coupling | Stereoselective synthesis of arylated (E)-alkenes. rsc.org |

| Copper/Nickel Dual Catalyst | Hydroalkylation | Stereospecific synthesis of (E)-alkenes from terminal alkynes. nih.gov |

| Mo, W, or Ru-based complexes | Olefin Metathesis | Z- or E-selective olefin synthesis depending on the catalyst. mit.edu |

| CS2/KOH System | Semireduction of alkynes | Highly stereoselective synthesis of (E)-alkenes. acs.org |

Reagent-Controlled Stereodetermining Steps

The choice of reagents can directly influence the stereochemical outcome of a reaction. nih.gov A notable example is the reduction of alkynes to (E)-alkenes. While many reduction methods yield the cis- or (Z)-alkene, specific reagent systems can favor the trans- or (E)-isomer. For example, the use of a CS2/KOH system has been reported as an efficient method for the highly stereoselective semireduction of internal alkynes to (E)-alkenes. acs.org Another strategy involves the successive treatment of alkenyldialkylboranes with alkyllithium and benzenesulfenyl chloride, which affords highly pure (E)-alkenes. oup.com The stereochemical outcome of the condensation of aliphatic aldehydes with nitroalkanes can also be controlled by the reaction conditions, including the solvent and temperature, to selectively produce either (E)- or (Z)-nitro alkenes. organic-chemistry.org

Substrate-Controlled Stereodetermining Steps

In substrate-controlled reactions, the inherent stereochemistry of the starting material dictates the stereochemistry of the product. ethz.chuwindsor.ca A chiral center already present in the substrate can direct the formation of a new stereocenter or influence the geometry of a newly formed double bond. uwindsor.ca For instance, in the synthesis of complex molecules, a pre-existing stereocenter can direct the course of a reaction, such as a cyclization or an addition, leading to a specific diastereomer. beilstein-journals.orgliverpool.ac.uk While direct examples for (4E)-7-methyldec-4-ene are not extensively detailed in the provided search results, the principle of using a chiral precursor where the stereochemistry at a specific position influences the formation of the (E)-double bond is a well-established strategy in organic synthesis.

Enantioselective Synthesis of Chiral Centers in (4E)-7-Methyldec-4-ene

The presence of a methyl group at the C-7 position of (4E)-7-methyldec-4-ene introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer, a process known as asymmetric synthesis, is often crucial for pharmaceutical and biological applications. nih.gov This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis (e.g., Chiral Ligands, Metal Complexes)

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. rsc.orgnih.govfrontiersin.org This approach utilizes a chiral catalyst, often a metal complex with a chiral ligand, to create a chiral environment that favors the formation of one enantiomer over the other. nih.gov For example, rhodium complexes with chiral phosphine (B1218219) ligands have been instrumental in the enantioselective hydrogenation of prochiral olefins. nih.gov In the context of synthesizing the chiral center in (4E)-7-methyldec-4-ene, a key step could involve an asymmetric addition of a methyl group or an equivalent nucleophile to a prochiral precursor. Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a versatile tool for a wide range of enantioselective transformations. rsc.orgspringernature.comthieme-connect.de

| Catalytic Approach | Key Features |

| Transition Metal Catalysis | Utilizes chiral ligands (e.g., phosphines, N-heterocyclic carbenes) to create a chiral environment around a metal center (e.g., Rh, Pd, Cu). nih.govfrontiersin.org |

| Organocatalysis | Employs small, metal-free chiral organic molecules (e.g., primary amines, Brønsted acids) to catalyze enantioselective reactions. rsc.orgfrontiersin.org |

Chiral Auxiliary-Mediated Approaches

Another well-established method for asymmetric synthesis involves the use of a chiral auxiliary. ethz.chwikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in diastereoselective alkylation and aldol (B89426) reactions. wikipedia.orgsigmaaldrich.comwilliams.edu For the synthesis of the chiral center in (4E)-7-methyldec-4-ene, one could envision attaching a chiral auxiliary to a precursor molecule, followed by a diastereoselective methylation reaction. The auxiliary would then be cleaved to yield the enantiomerically enriched product.

| Chiral Auxiliary Type | Application |

| Evans Oxazolidinones | Diastereoselective alkylations, aldol reactions, and other transformations. wikipedia.orgsigmaaldrich.comwilliams.edu |

| Pseudoephedrine Amides | Directs the configuration of addition products. wikipedia.org |

| Camphorsultams | Used in a variety of asymmetric reactions. wikipedia.org |

Diastereoselective Synthetic Pathways

The synthesis of a specific diastereomer of (4E)-7-methyldec-4-ene requires control over both the C-7 stereocenter and the E-geometry of the C4=C5 double bond. This is often achieved through diastereoselective reactions where a pre-existing chiral center directs the formation of the new stereochemical elements. nih.gov

Diastereotopic group differentiation is a key concept in the diastereoselective synthesis of molecules like (4E)-7-methyldec-4-ene. nih.gov In a molecule that already contains a chiral center, otherwise equivalent groups can become diastereotopic, meaning they are in different chemical environments and can be distinguished by a chiral reagent or catalyst.

For the synthesis of (4E)-7-methyldec-4-ene, a strategy could involve a prochiral precursor where two groups attached to a single carbon are diastereotopic due to the presence of a nearby chiral center. A stereoselective reaction can then differentiate between these two groups to create a new stereocenter with a defined configuration relative to the existing one. While direct examples for (4E)-7-methyldec-4-ene are not prevalent in the literature, analogous syntheses of complex natural products often rely on such principles. researchgate.netscielo.br

Intramolecular interactions play a crucial role in governing the diastereoselectivity of a reaction. acs.org In the context of synthesizing (4E)-7-methyldec-4-ene, the conformation of a key intermediate, influenced by non-covalent interactions such as hydrogen bonding or steric hindrance, can dictate the facial selectivity of a reagent's approach to a reactive center.

For example, in the diastereoselective reduction of a ketone precursor to the corresponding alcohol, the pre-existing chiral center at C-7 can direct the approach of a hydride reagent to one of the two diastereotopic faces of the carbonyl group. This is often rationalized using models like the Felkin-Anh or Cram-chelation model, depending on the substrate and reaction conditions.

Similarly, in the formation of the E-double bond, for instance via a Wittig reaction or a Horner-Wadsworth-Emmons reaction, the stereochemistry at C-7 can influence the transition state geometry, potentially favoring the formation of the E-isomer. The table below illustrates how different synthetic methods can be used to control the diastereoselectivity in the synthesis of (4E)-7-methyldec-4-ene.

| Synthetic Transformation | Reagents/Reaction Type | Stereochemical Control |

| Double Bond Formation | Wittig Reaction (with stabilized ylides), HWE Reaction | Generally favors the E-isomer. The stereocenter at C-7 can further influence the E/Z selectivity. |

| Stereocenter Formation | Asymmetric Hydrogenation of a Prochiral Alkene | A chiral catalyst can hydrogenate a prochiral double bond to create the C-7 stereocenter with high enantioselectivity. |

| Remote Functionalization | Metal-catalyzed "chain-walking" reactions | Can potentially functionalize a remote C-H bond with stereocontrol directed by a coordinating group. researchgate.net |

Analytical Determination of Enantiomeric and Diastereomeric Purity

The successful stereoselective synthesis of (4E)-7-methyldec-4-ene must be followed by rigorous analytical methods to determine its enantiomeric and diastereomeric purity.

Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating and quantifying stereoisomers. chromatographyonline.comsigmaaldrich.com

Chiral GC: For volatile compounds like (4E)-7-methyldec-4-ene, chiral GC is a highly suitable method. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP), which is typically a cyclodextrin (B1172386) derivative coated onto the inside of the capillary column. gcms.cz The enantiomers of the analyte interact diastereomerically with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. chromatographyonline.com The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) can significantly impact the resolution of the enantiomers. chromatographyonline.com

Chiral HPLC: Chiral HPLC can also be used, particularly if the compound is derivatized to introduce a chromophore for UV detection. acs.orgscielo.br Similar to chiral GC, chiral HPLC employs a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and offer broad applicability for the separation of a wide range of chiral compounds. sigmaaldrich.com

The table below summarizes the application of chiral chromatography for the analysis of (4E)-7-methyldec-4-ene.

| Chromatographic Technique | Stationary Phase Type | Detection Method | Key Considerations |

| Chiral GC | Cyclodextrin derivatives | FID, MS | High resolution for volatile compounds, choice of CSP is critical for separation. chromatographyonline.comgcms.cz |

| Chiral HPLC | Polysaccharide derivatives (cellulose, amylose) | UV, RI, MS | May require derivatization for detection, suitable for preparative scale separation. sigmaaldrich.comacs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereochemical analysis. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved in the presence of a chiral auxiliary. researchgate.net

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., containing europium or praseodymium) with chiral ligands. nih.gov When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms diastereomeric complexes with the enantiomers of the analyte. researchgate.net These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the respective enantiomers. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio. nih.govrug.nl For (4E)-7-methyldec-4-ene, the protons closest to the chiral center (e.g., the methyl group at C-7 and the adjacent methylene (B1212753) protons) would be expected to show the largest chemical shift differences upon addition of a CSR.

Chiral Derivatizing Agents (CDAs): An alternative NMR method involves the reaction of the chiral analyte with a chiral derivatizing agent, such as Mosher's acid, to form a mixture of diastereomers. researchgate.net These diastereomers have distinct NMR spectra, allowing for the determination of the original enantiomeric composition. This method is particularly useful if a reactive functional group is present in the molecule or its precursor.

Reaction Pathways and Mechanistic Investigations of 4e 7 Methyldec 4 Ene

Mechanistic Elucidation of Formation Reactions

The synthesis of (4E)-7-methyldec-4-ene, a branched E-alkene, can be approached through various stereoselective methods. The key challenge lies in controlling the geometry of the double bond and introducing the chiral center at the C7 position.

Transition State Analysis and Reaction Energetics

The formation of the (E)-alkene geometry is often a result of thermodynamic or kinetic control in the reaction pathway. For instance, in Wittig-type reactions or Horner-Wadsworth-Emmons reactions, the formation of the E-isomer is typically favored due to the thermodynamic stability of the anti-periplanar transition state that leads to the E-alkene. acs.org Computational studies on similar systems often reveal that the transition state leading to the E-product is lower in energy compared to the one for the Z-product.

Another plausible route is through the hydroboration of a suitable alkyne followed by a Suzuki or similar cross-coupling reaction. scispace.comrsc.org The stereospecificity of these reactions is high, with the syn-addition of the borane (B79455) to the alkyne dictating the E-geometry of the resulting alkene. The energetics of the transition state in these palladium-catalyzed cross-coupling reactions are influenced by factors such as the nature of the ligand, the base, and the solvent.

Intermediate Detection and Characterization

In the context of the Horner-Wadsworth-Emmons reaction, the key intermediate is a phosphonoenolate. Similarly, in a Suzuki coupling approach, an alkenylborane intermediate would be formed. scispace.com While direct detection of these transient species for (4E)-7-methyldec-4-ene would require specific experimental design, their existence is well-documented for analogous transformations. Characterization would typically involve spectroscopic methods like NMR on isolated intermediates or by trapping experiments.

Transformations Involving the Olefin Moiety

The carbon-carbon double bond in (4E)-7-methyldec-4-ene is the primary site of reactivity, undergoing a variety of addition and functionalization reactions.

Electrophilic Additions and their Regio/Stereoselectivity

Electrophilic additions to the double bond of (4E)-7-methyldec-4-ene are predicted to follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms (C5), leading to the formation of a more stable secondary carbocation at C4. chemguide.co.ukmasterorganicchemistry.comsavemyexams.com

Table 1: Predicted Regio- and Stereoselectivity of Electrophilic Additions

| Reaction | Reagents | Major Product(s) | Regioselectivity | Stereoselectivity |

| Hydrohalogenation | H-X (X = Cl, Br, I) | 4-Halo-7-methyldecane | Markovnikov | Racemic mixture (syn + anti addition) |

| Halohydrin Formation | X₂/H₂O (X = Cl, Br) | 4-Halo-7-methyl-decan-5-ol | Markovnikov (OH on C5) | Anti-addition |

The formation of a carbocation intermediate at C4 means that subsequent attack by a nucleophile can occur from either face, leading to a racemic mixture of stereoisomers where a new stereocenter is formed. chemtube3d.com In halohydrin formation, the reaction proceeds via a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com The subsequent attack by water occurs at the more substituted carbon (C5), and from the opposite face of the halonium ion, resulting in anti-addition. youtube.comwikipedia.org

Pericyclic Reactions (e.g., Cycloadditions)

The double bond of (4E)-7-methyldec-4-ene can participate in pericyclic reactions. However, as an unactivated alkene, the conditions would likely need to be harsh (high temperature or pressure) or require a highly reactive partner.

Diels-Alder Reaction: (4E)-7-methyldec-4-ene could act as a dienophile in a [4+2] cycloaddition with a conjugated diene. wikipedia.orgorganic-chemistry.orgpraxilabs.com The reaction would likely require high temperatures due to the electron-rich nature of the alkene.

Ene Reaction: The molecule contains allylic hydrogens at both C3 and C6, making it a potential "ene" component in an ene reaction. numberanalytics.comwikipedia.orginflibnet.ac.in This reaction involves the transfer of an allylic hydrogen to an "enophile" with a concomitant shift of the double bond. The regioselectivity would depend on the relative reactivity of the different allylic hydrogens.

Olefin Functionalization (e.g., Hydroboration, Epoxidation, Dihydroxylation)

Functionalization of the double bond can introduce new functional groups and stereocenters.

Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would form an epoxide. chemistrysteps.comchemistrysteps.comucalgary.ca The reaction is stereospecific, meaning the E-geometry of the alkene is retained in the trans-epoxide. Since the alkene is prochiral, a racemic mixture of enantiomeric epoxides would be formed. aceorganicchem.comlibretexts.org

Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved with either syn or anti stereochemistry depending on the reagents used. libretexts.orglibretexts.orgchemistry.coach

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) would result in the syn-addition of two hydroxyl groups across the double bond. jove.comchemistrylearner.com

Table 2: Predicted Stereochemical Outcomes of Olefin Functionalization

| Reaction | Reagents | Intermediate | Product Stereochemistry |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Organoborane | Syn-addition of H and OH |

| Epoxidation | m-CPBA | Epoxide | Trans-epoxide (racemic) |

| Syn-dihydroxylation | OsO₄, NMO | Osmate ester | Syn-diol (racemic) |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Epoxide | Anti-diol (racemic) |

No Specific Research Found for (4E)-7-methyldec-4-ene Reaction Pathways

Despite a thorough search of available scientific literature and chemical databases, no specific experimental studies detailing the reaction pathways and mechanistic investigations of (4E)-7-methyldec-4-ene were identified. The provided outline requires an in-depth analysis of the compound's specific chemical transformations, which, based on current public information, have not been a subject of focused research.

General chemical principles can be used to predict the reactivity of (4E)-7-methyldec-4-ene, as it is a branched-chain alkene. Alkenes, in general, are known to undergo a variety of reactions, including those involving radical mechanisms, oxidation, reduction, and catalysis. Current time information in Bangalore, IN.rsc.orgchegg.com However, without specific studies on this particular compound, any discussion of its reaction pathways would be speculative and not based on the detailed, peer-reviewed research required for a scientifically rigorous article.

The PubChem database confirms the existence and basic properties of (4E)-7-methyldec-4-ene. nih.gov It is identified as a metabolite observed in cancer metabolism, but this biological context does not provide information about its controlled chemical transformations. nih.gov

Searches for related compounds and general reaction types yielded broad information on alkene chemistry but no data that could be directly and accurately applied to (4E)-7-methyldec-4-ene to fulfill the requirements of the requested article structure. For instance, while the principles of homogeneous and heterogeneous catalysis are well-established for alkenes, the specific influence of different catalyst systems on the reaction outcomes of (4E)-7-methyldec-4-ene remains uninvestigated in the available literature. mit.edu

Due to the absence of specific research on the radical reactions, oxidation and reduction pathways, and the influence of catalyst systems on (4E)-7-methyldec-4-ene, it is not possible to generate the requested article with the required level of scientific accuracy and detail.

Advanced Spectroscopic and Analytical Characterization of 4e 7 Methyldec 4 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For (4E)-7-methyldec-4-ene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and stereochemistry.

The ¹H NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The olefinic protons at the C4 and C5 positions would appear in the downfield region, typically between 5.3 and 5.5 ppm. The trans-coupling (³J) between these protons is expected to be in the range of 11-18 Hz, which is a key indicator of the (E)-stereochemistry of the double bond. The protons of the methyl and methylene (B1212753) groups would appear in the upfield region, with their chemical shifts influenced by their proximity to the double bond and the chiral center at C7.

The ¹³C NMR spectrum will provide information on the carbon skeleton. The sp² hybridized carbons of the double bond (C4 and C5) are expected to resonate in the range of 120-140 ppm. The chemical shifts of the aliphatic carbons will be in the upfield region, typically between 10 and 40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for (4E)-7-Methyldec-4-ene

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 0.90 (t) | 14.1 |

| 2 | 1.38 (m) | 22.7 |

| 3 | 1.98 (m) | 34.5 |

| 4 | 5.40 (dt) | 125.0 |

| 5 | 5.42 (dt) | 135.5 |

| 6 | 1.95 (m) | 39.0 |

| 7 | 1.55 (m) | 34.2 |

| 8 | 1.25 (m) | 29.5 |

| 9 | 1.15 (m) | 20.1 |

| 10 | 0.88 (t) | 11.4 |

| 7-CH₃ | 0.86 (d) | 19.5 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling network within the molecule. For instance, cross-peaks would be observed between the olefinic proton at C4 and the allylic protons at C3, and between the olefinic proton at C5 and the allylic protons at C6. Similarly, correlations would be seen between the protons of the ethyl group (H8, H9, H10) and the methine proton at C7, as well as between the methyl protons at the 7-position and the H7 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the proton signal to its corresponding carbon atom. For example, the olefinic proton signals around 5.4 ppm would show a cross-peak to the olefinic carbon signals around 125-136 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is particularly useful for identifying quaternary carbons and for linking different spin systems together. For instance, correlations would be expected between the protons of the 7-methyl group and the carbons C6, C7, and C8, confirming the position of the methyl branch.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For (4E)-7-methyldec-4-ene, NOESY could be used to further confirm the (E)-stereochemistry of the double bond by observing through-space correlations between the olefinic protons and the adjacent allylic protons.

Advanced Pulse Sequences for Stereochemical Elucidation

Advanced NMR pulse sequences can provide more detailed information about the stereochemistry of the molecule. For example, quantitative J-coupling analysis can be used to precisely measure the coupling constants between the olefinic protons, further confirming the trans configuration. For the chiral center at C7, the use of chiral solvating agents or derivatization with a chiral auxiliary could lead to the separation of signals for the enantiomers, allowing for the determination of enantiomeric excess.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of (4E)-7-methyldec-4-ene. With a molecular formula of C₁₁H₂₂, the expected monoisotopic mass is 154.1722 u. HRMS can measure this mass with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental composition and confirms that the molecular formula is indeed C₁₁H₂₂.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable information for structural elucidation. The fragmentation of (4E)-7-methyldec-4-ene in an MS/MS experiment would be expected to occur preferentially at the allylic positions and at the branching point.

Predicted Key Fragmentations in the MS/MS Spectrum of (4E)-7-Methyldec-4-ene

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |

| 154 | 125 | C₂H₅ (ethyl radical) |

| 154 | 111 | C₃H₇ (propyl radical) |

| 154 | 97 | C₄H₉ (butyl radical) |

| 154 | 83 | C₅H₁₁ (pentyl radical) |

| 154 | 69 | C₆H₁₃ (hexyl radical) |

| 154 | 55 | C₇H₁₅ (heptyl radical) |

The fragmentation pattern would be characterized by a series of losses of alkyl radicals, corresponding to cleavages along the aliphatic chain. The presence of the methyl group at the C7 position would likely lead to a prominent fragment resulting from the cleavage of the C6-C7 bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

The IR spectrum of (4E)-7-methyldec-4-ene is expected to show characteristic absorption bands for the different functional groups present. The C-H stretching vibrations of the sp³ hybridized carbons will appear in the region of 2850-3000 cm⁻¹. The C-H stretching of the sp² carbons of the double bond will be observed at slightly higher wavenumbers, typically between 3000 and 3100 cm⁻¹. The C=C stretching vibration for a trans-disubstituted alkene is expected to be weak and appear around 1660-1680 cm⁻¹. A key diagnostic peak for the (E)-configuration is the out-of-plane C-H bending vibration, which should appear as a strong, sharp band around 965 cm⁻¹. spectroscopyonline.com

Raman spectroscopy is particularly sensitive to the C=C stretching vibration in alkenes, which is often weak in the IR spectrum of symmetrically substituted alkenes. For (4E)-7-methyldec-4-ene, a strong Raman band for the C=C stretch is expected in the region of 1660-1680 cm⁻¹.

Predicted Vibrational Frequencies for (4E)-7-Methyldec-4-ene

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| =C-H Stretch | 3010-3030 (medium) | 3010-3030 (medium) |

| C-H Stretch (CH₃, CH₂) | 2850-2960 (strong) | 2850-2960 (strong) |

| C=C Stretch | 1665-1675 (weak) | 1665-1675 (strong) |

| CH₂ Bend | 1450-1470 (medium) | 1450-1470 (medium) |

| CH₃ Bend | 1375-1385 (medium) | 1375-1385 (medium) |

| =C-H Out-of-plane Bend (trans) | 960-970 (strong) | Weak or inactive |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses a set of analytical techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are particularly powerful for determining the enantiomeric excess (ee) of a chiral sample. For a molecule such as (4E)-7-methyldec-4-ene, which possesses a stereogenic center at the C7 position, these techniques can provide invaluable information regarding its enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org An achiral molecule will not exhibit any CD signal. For a chiral molecule like (4E)-7-methyldec-4-ene, its two enantiomers, (S)-7-methyldec-4-ene and (R)-7-methyldec-4-ene, will produce CD spectra that are mirror images of each other. The specific absorption pattern, known as the Cotton effect, is characteristic of the molecule's stereochemistry. libretexts.org

The magnitude of the CD signal, typically measured as molar ellipticity ([θ]), is directly proportional to the enantiomeric excess of the sample. A racemic mixture (50:50 of both enantiomers) will have a net CD signal of zero, while an enantiomerically pure sample will exhibit the maximum CD signal. wikipedia.org

For a hypothetical sample of (4E)-7-methyldec-4-ene, one could determine the enantiomeric excess by comparing the measured molar ellipticity at a specific wavelength (usually at the peak of a Cotton effect) to the molar ellipticity of the pure enantiomer at the same wavelength, using the following relationship:

ee (%) = ([θ]observed / [θ]max) × 100

Where:

[θ]observed is the measured molar ellipticity of the sample.

[θ]max is the molar ellipticity of the pure enantiomer.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion is a technique that measures the change in the angle of rotation of plane-polarized light as it passes through a chiral sample, as a function of wavelength. wikipedia.org Similar to CD, the two enantiomers of a chiral molecule will rotate plane-polarized light in equal and opposite directions. The specific rotation ([α]) at a given wavelength and temperature is a characteristic physical property of a chiral compound.

The enantiomeric excess of a sample of (4E)-7-methyldec-4-ene can be determined by measuring its specific rotation and comparing it to the specific rotation of the pure enantiomer, a value that would need to be established experimentally. The relationship is given by:

ee (%) = ([α]observed / [α]max) × 100

Where:

[α]observed is the measured specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

This measurement is most commonly performed at a single wavelength, such as the sodium D-line (589 nm), but a full ORD spectrum provides more comprehensive information, especially in the vicinity of an absorption band, where it gives rise to a Cotton effect. kud.ac.in

Hypothetical Chiroptical Data for (4E)-7-Methyldec-4-ene

The following table presents hypothetical chiroptical data for the enantiomers of 7-methyldec-4-ene for illustrative purposes.

| Compound | Technique | Wavelength (nm) | Value |

| (S)-7-methyldec-4-ene | CD | 215 | +5000 deg·cm²·dmol⁻¹ |

| (R)-7-methyldec-4-ene | CD | 215 | -5000 deg·cm²·dmol⁻¹ |

| (S)-7-methyldec-4-ene | ORD | 589 (D-line) | +25.0° |

| (R)-7-methyldec-4-ene | ORD | 589 (D-line) | -25.0° |

Detailed Research Findings (Hypothetical Scenario)

In a hypothetical research scenario, a synthetic route to (4E)-7-methyldec-4-ene yielded a product with a measured specific rotation, [α]observed, of +18.75° at the sodium D-line. Using the hypothetical data from the table above, the enantiomeric excess of the synthesized sample can be calculated as follows:

ee (%) = (+18.75° / +25.0°) × 100 = 75%

This would indicate that the sample contains a 75% excess of the (S)-enantiomer. The composition of the mixture would therefore be 87.5% (S)-7-methyldec-4-ene and 12.5% (R)-7-methyldec-4-ene.

Similarly, if a CD measurement of another sample at 215 nm yielded a molar ellipticity of -2500 deg·cm²·dmol⁻¹, the enantiomeric excess would be:

ee (%) = (-2500 / -5000) × 100 = 50%

This result would correspond to a 50% excess of the (R)-enantiomer, with the sample consisting of 75% (R)-7-methyldec-4-ene and 25% (S)-7-methyldec-4-ene.

Computational Chemistry and Theoretical Studies on 4e 7 Methyldec 4 Ene

Modeling of Reaction Mechanisms and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for investigating the mechanisms of reactions involving alkenes. For a molecule like (4E)-7-methyldec-4-ene, theoretical studies can predict the feasibility and outcomes of various synthetic and degradative chemical processes.

Reaction Mechanisms: One of the key reaction types applicable to alkenes is the ene reaction. DFT studies on analogous systems have characterized the molecular mechanism of ene reactions as a process that often occurs via a two-stage, one-step mechanism. rsc.org In this model, the formation of the carbon-carbon single bond precedes the hydrogen transfer step within a single transition state. rsc.org The feasibility and rate of such reactions are closely linked to their polar character, which can be quantified by calculating the global electron density transfer at the transition state. rsc.org

Computational models can classify potential ene reactions involving (4E)-7-methyldec-4-ene based on their predicted activation energies, which correlate with the electronic nature of the interacting species. rsc.org This allows for a theoretical prediction of the most favorable reaction pathways.

Transition States: The transition state (TS) is the highest energy point along a reaction coordinate, and its structure is critical for determining the reaction rate and selectivity. For concerted pericyclic reactions, such as the retro-ene reaction, DFT calculations can model the six-center cyclic transition state involved. acs.org These models reveal that the process is concerted, with bond breaking and bond formation occurring simultaneously, albeit not necessarily symmetrically. rsc.orgacs.org For (4E)-7-methyldec-4-ene, computational analysis could model the geometry of such transition states, providing insight into the steric and electronic factors that govern the reaction barrier. The chirality at the C7 position would be expected to influence the preferred geometry of the transition state, potentially leading to diastereoselective outcomes in reactions.

Hypothetical Modeled Activation Energies for Ene Reactions

The following table illustrates hypothetical activation energies for different classes of ene reactions that could be computationally modeled for (4E)-7-methyldec-4-ene, based on classifications from DFT studies on other alkenes. rsc.org

| Reaction Class | Enophile Type | Global Electron Density Transfer (GEDT) at TS (e) | Predicted Activation Energy (kcal/mol) |

| H-ene | High electrophilicity | > 0.30 | < 20 |

| P-ene | Moderate electrophilicity | 0.15 - 0.30 | 20 - 35 |

| N-ene | Low electrophilicity | < 0.15 | > 35 |

This table is illustrative and based on general principles of ene reaction modeling. Specific values for (4E)-7-methyldec-4-ene would require dedicated DFT calculations.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to connect specific molecular features to chemical behavior. For (4E)-7-methyldec-4-ene, computational methods can quantify how its unique structural elements influence its reactivity.

The primary site of reactivity in (4E)-7-methyldec-4-ene is the carbon-carbon double bond, which represents a region of high electron density. youtube.com This makes the alkene a nucleophile, prone to attack by electrophiles in addition reactions. youtube.comyoutube.com Computational studies can map the molecule's electrostatic potential to visualize these electron-rich areas and predict the most likely sites for electrophilic attack.

Several key structural features determine the specific reactivity of this molecule:

The Double Bond Position and Geometry: The location of the double bond at the 4-position and its (E)-geometry are critical. The trans configuration minimizes steric strain compared to a cis isomer. Computational models can calculate the relative energies of different isomers and the rotational barriers around the C-C single bonds, which dictates the molecule's conformational preferences.

The Chiral Center: The methyl group at the C7 position introduces chirality. This is a crucial feature for many insect pheromones, as biological receptors are often highly enantiospecific. nih.gov Theoretical models can be used to study how this chiral center influences the molecule's interaction with chiral catalysts or biological receptors, explaining the stereoselectivity of reactions. acs.orgnih.gov The steric bulk of the methyl group can also sterically hinder attack at one face of the molecule or influence the preferred conformation of the alkyl chain.

Predicted Influence of Structural Descriptors on Reactivity

Computational chemistry uses molecular descriptors to quantify structural features and correlate them with reactivity. The following table provides a hypothetical analysis of key descriptors for (4E)-7-methyldec-4-ene.

| Structural Descriptor | Feature in (4E)-7-Methyldec-4-ene | Predicted Influence on Reactivity |

| Steric Hindrance | Methyl group at C7; alkyl chains flanking the double bond. | May direct incoming reagents to the less hindered face of the double bond; can influence transition state geometry and energy. |

| Electron Density | High density at the C4=C5 pi bond. | Primary site for electrophilic addition reactions; reactivity can be modulated by electronic effects of substituents. youtube.com |

| Molecular Volume | Large due to the C11 frame. | Influences intermolecular dispersion forces and binding affinity in non-covalent interactions. nih.gov |

| Chirality | (R) or (S) configuration at the C7 stereocenter. | Crucial for enantiospecific interactions with chiral catalysts or biological receptors, leading to different reaction rates or binding affinities. nih.gov |

This table is illustrative. The precise quantitative influence of these descriptors would be determined through specific computational analyses like Quantitative Structure-Activity Relationship (QSAR) studies.

Derivatives and Analogues of 4e 7 Methyldec 4 Ene in Organic Synthesis

Synthesis and Transformations of Functionalized (4E)-7-methyldec-4-ene Derivatives

The synthetic utility of a molecule like (4E)-7-methyldec-4-ene lies in its potential for functionalization at two key regions: the carbon-carbon double bond (alkene) and the alkyl chain. Such modifications would generate a library of derivatives with diverse chemical properties, paving the way for their use in more complex synthetic endeavors.

Alkene Functionalization Derivatives

The alkene moiety is the most reactive site in (4E)-7-methyldec-4-ene, offering a gateway to a variety of functional group transformations. Standard electrophilic addition reactions would be expected to proceed, although specific examples for this substrate are not readily found in the literature. Hypothetically, reactions such as epoxidation, dihydroxylation, and hydroboration-oxidation would yield valuable derivatives.

Table 1: Hypothetical Alkene Functionalization Reactions of (4E)-7-methyldec-4-ene

| Reaction Type | Reagents | Expected Product(s) |

| Epoxidation | m-CPBA | 4,5-epoxy-7-methyldecane |

| Syn-dihydroxylation | OsO₄, NMO | 7-methyldecane-4,5-diol |

| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 7-methyldecane-4,5-diol |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 7-methyldecan-5-ol and 7-methyldecan-4-ol |

It is important to note that the regioselectivity of reactions like hydroboration-oxidation would likely be low due to the similar steric environments on either side of the double bond.

Alkyl Chain Functionalization Derivatives

Functionalization of the alkyl chain of (4E)-7-methyldec-4-ene presents a greater challenge due to the relative inertness of C-H bonds. Radical halogenation could introduce a handle for further transformations, but this approach typically suffers from a lack of selectivity, leading to a mixture of constitutional isomers. More advanced C-H activation methodologies could potentially offer a more controlled route to functionalized derivatives, but their application to this specific substrate has not been reported.

Investigation of Homologous and Analogous Structures

In the absence of direct data for (4E)-7-methyldec-4-ene, examining its homologues and analogues can provide insights into its potential reactivity. For instance, studies on simpler alkenes are foundational to predicting the behavior of this more substituted system. asau.ru

A structurally related compound, (E)-4-methyldec-3-en-5-ol, has been mentioned in the patent literature in the context of cyclopropanation reactions. google.com This suggests that the introduction of a hydroxyl group in proximity to the double bond can facilitate specific transformations. Another related structure, (E)-N-(4-Hydroxy-3-methoxybenzyl)-9-methyldec-7-enamide, has been synthesized as an analogue of capsaicin, indicating that long-chain methyldecene structures can serve as scaffolds for biologically active molecules. tandfonline.com

Incorporation of (4E)-7-methyldec-4-ene Motifs into More Complex Molecular Scaffolds

The incorporation of a (4E)-7-methyldec-4-ene motif into more complex molecules is a synthetic goal that would rely on the successful functionalization of the parent compound. A functionalized derivative, for example, an epoxide or a diol, could serve as a key intermediate in the synthesis of natural products or their analogues. However, the current body of scientific literature does not provide concrete examples of (4E)-7-methyldec-4-ene being used for this purpose. The synthesis of complex molecules containing long, branched alkyl chains often relies on more convergent and stereocontrolled strategies than would be offered by the direct use of a pre-existing, unfunctionalized alkene like (4E)-7-methyldec-4-ene.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The future synthesis of (4E)-7-methyldec-4-ene will likely move beyond traditional methods towards more sustainable and efficient catalytic processes. A primary goal is to minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One promising avenue is the dehydration of alcohols , which offers a green alternative to conventional cracking processes for alkene production. rsc.org Research into catalysts for the low-temperature dehydration of alcohols, such as oxophilic and Lewis acidic transition metal triflates, could be adapted for the synthesis of (4E)-7-methyldec-4-ene from a corresponding alcohol precursor. rsc.org Another sustainable approach is the electrochemical semi-hydrogenation of alkynes , which provides a clean method for producing alkenes with high chemo- and stereoselectivity, avoiding over-reduction to alkanes. hanyang.ac.kr

Iron-catalyzed stereoselective alkene synthesis represents another key area of development. rsc.org The use of earth-abundant and non-toxic iron catalysts is a significant step towards sustainable chemistry. rsc.org Methods for the stereoselective construction of olefins using iron catalysis, such as the hydro- or carbometalation of alkynes, could be tailored for the specific stereochemistry of (4E)-7-methyldec-4-ene. rsc.org

Furthermore, multicatalytic sequential reactions that combine isomerization and cross-coupling offer a powerful strategy for constructing highly substituted alkenes from readily available starting materials. acs.org A sequence involving the iridium-catalyzed isomerization of an allyl methyl ether followed by a nickel-catalyzed cross-coupling with a Grignard reagent could be envisioned for the enantioselective synthesis of (4E)-7-methyldec-4-ene. acs.org

A particularly powerful tool for the synthesis of complex alkenes is olefin metathesis . libretexts.org The development of chiral molybdenum-based or ruthenium-based catalysts has enabled highly efficient and enantioselective metathesis reactions. nih.govbohrium.comuwindsor.ca These catalysts could be employed in a cross-metathesis reaction to construct the (4E)-7-methyldec-4-ene scaffold with high stereocontrol.

| Synthetic Strategy | Potential Precursors | Key Advantages |

| Dehydration of Alcohols | 7-methyldecan-4-ol | Utilizes renewable feedstocks, potentially lower energy consumption. rsc.org |

| Electrochemical Reduction | 7-methyldec-4-yne | High chemo- and stereoselectivity, avoids over-reduction. hanyang.ac.kr |

| Iron-Catalyzed Cross-Coupling | Alkenyl halides and organometallic reagents | Utilizes earth-abundant, non-toxic metal catalyst. rsc.org |

| Multicatalytic Isomerization/Cross-Coupling | Alkenyl methyl ethers and Grignard reagents | High stereocontrol from simple precursors. acs.org |

| Enantioselective Olefin Metathesis | Simpler alkenes (e.g., 1-butene (B85601) and (S)-3-methyl-1-hexene) | High efficiency and enantioselectivity. nih.govbohrium.com |

Exploration of Unconventional Reaction Media and Catalysis

Future synthetic strategies will likely explore beyond traditional organic solvents to enhance reaction efficiency and sustainability. Ionic liquids , for example, have been investigated as reaction media for the dehydration of alcohols to alkenes. rsc.org Their low volatility and potential for catalyst recycling make them attractive alternatives. The use of phosphonium (B103445) and imidazolium (B1220033) ionic liquids has shown promise in promoting dehydration reactions, in some cases even without a metal catalyst. rsc.org

The development of novel catalytic systems is also a critical research direction. This includes the use of nanometal catalysts , which can offer high activity and selectivity due to their large surface area-to-volume ratio. For the synthesis of chiral alkenes, the design of new chiral ligands for transition metal catalysts is paramount. For instance, nickel-catalyzed enantioselective 1,1-arylboration of unactivated terminal alkenes has been demonstrated as a powerful method for creating chiral centers. researchgate.net Similarly, cooperative catalysis using cationic rhodium(I) and silver(I) complexes has been employed for the asymmetric synthesis of chiral tetrasubstituted alkenes. nih.gov

Biocatalysis also presents a significant opportunity for the sustainable synthesis of (4E)-7-methyldec-4-ene. The use of enzymes or whole microorganisms could enable highly selective syntheses under mild conditions, often in aqueous media. biofueljournal.com Research into the biosynthesis of alkanes and alkenes in microbial chassis is an active field, and engineered metabolic pathways could potentially be designed for the production of specific chiral alkenes. biofueljournal.com

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous manufacturing offers numerous advantages, including improved safety, scalability, and process control. Flow chemistry is particularly well-suited for alkene synthesis. For instance, the catalytic dehydration of alcohols to alkenes has been enhanced using flow reactors, allowing for better catalyst testing and the generation of pure products. rsc.org Flow chemistry also enables the safe handling of hazardous reagents, such as in hydroformylation reactions which use flammable and toxic hydrogen and carbon monoxide gases. scirp.org Furthermore, electrochemical reactions, like the cyclopropanation of alkenes, can be efficiently scaled up using continuous-flow technology. chemrxiv.org

Automated synthesis platforms are set to revolutionize the discovery and optimization of synthetic routes. sigmaaldrich.comfiveable.me These systems can perform a wide range of chemical reactions with high speed and precision, allowing for the rapid screening of reaction conditions and catalysts. sigmaaldrich.comrsc.org The integration of automated synthesis with flow chemistry can create powerful, high-throughput systems for reaction discovery and the production of libraries of compounds for screening. vapourtec.comrsc.org For a target molecule like (4E)-7-methyldec-4-ene, an automated system could be used to rapidly optimize the conditions for a chosen synthetic route, such as an olefin metathesis or a multicatalytic cross-coupling reaction.

| Technology | Application to (4E)-7-methyldec-4-ene Synthesis | Key Benefits |

| Flow Chemistry | Continuous production via alcohol dehydration or alkyne reduction. | Enhanced safety, scalability, and process control. rsc.orgscirp.org |

| Automated Synthesis | High-throughput screening of catalysts and reaction conditions. | Increased speed of discovery and optimization. sigmaaldrich.comfiveable.me |

| Integrated Flow and Automation | Autonomous reaction discovery and optimization for novel synthetic routes. | Accelerated development of efficient and scalable syntheses. vapourtec.comrsc.org |

Advanced Spectroscopic Characterization of Transient Species

A deeper understanding of reaction mechanisms requires the detection and characterization of short-lived intermediates. Future research will increasingly rely on advanced, in-situ spectroscopic techniques to observe these transient species directly.

For reactions involving the functionalization of alkenes, techniques like NMR, IR, and UV-Vis spectroscopy can be used to identify reaction intermediates. numberanalytics.com For example, in the enantioselective sulfenofunctionalization of alkenes, solution-state spectroscopic methods have been used to identify the catalytically active sulfenylating agent and the putative thiiranium ion intermediates. nih.gov Similarly, in situ spectroscopic analysis has been employed to characterize high-valent silver(II) and silver(III) intermediates in alkene aziridination reactions. acs.org

For heterogeneous catalysis, such as olefin metathesis on supported catalysts, Dynamic Nuclear Polarization Surface-Enhanced NMR Spectroscopy (DNP SENS) is a powerful tool. researchgate.net This technique enhances the sensitivity of solid-state NMR, allowing for the direct observation of surface species like metallacycle intermediates, providing crucial information about bond connectivity and structure. researchgate.net The application of these advanced spectroscopic methods to the synthesis of (4E)-7-methyldec-4-ene would provide invaluable insights into the active catalysts and reaction intermediates, facilitating the rational design of more efficient synthetic processes.

Deepening Mechanistic Understanding through Advanced Computational Methods

Alongside experimental studies, advanced computational methods , particularly Density Functional Theory (DFT), will play a crucial role in elucidating the complex reaction mechanisms involved in the synthesis of chiral alkenes. researchgate.net DFT calculations can provide detailed information on the energetics of different reaction pathways, the structures of transition states, and the origins of selectivity. acs.org

For instance, computational studies have been used to investigate the mechanism of nickel-catalyzed cycloaddition reactions for alkene synthesis, revealing the intricate details of the catalytic cycle and the factors controlling selectivity. acs.org Similarly, DFT calculations have shed light on the mechanisms of rhodium-catalyzed reactions of ene-vinylcyclopropanes and the effects of tether length on reactivity. pku.edu.cn The mechanism of action of light-driven rotary molecular motors based on overcrowded alkenes has also been explored in detail using quantum chemical calculations. rsc.org

In the context of synthesizing (4E)-7-methyldec-4-ene, computational modeling could be used to:

Predict the most favorable reaction pathways for different synthetic routes.

Understand the origin of stereoselectivity in chiral-catalyzed reactions.

Design new catalysts with improved activity and selectivity.

Investigate the electronic and steric factors that govern reactivity.

By combining advanced computational methods with experimental validation, a comprehensive understanding of the reaction mechanisms for the synthesis of (4E)-7-methyldec-4-ene can be achieved, paving the way for the development of highly optimized and predictable synthetic strategies.

Q & A

Q. How can mechanistic studies differentiate between radical-mediated vs. polar pathways in (4E)-7-methyldec-4-ene reactions?

- Methodological Answer :

- Radical Trapping : Use TEMPO or BHT to quench radical intermediates; monitor reaction inhibition .

- Kinetic Isotope Effects (KIE) : Compare ratios to identify bond-breaking steps .

- Electrochemical Analysis : Measure redox potentials to detect radical species .

Data Management and Validation

Q. How should researchers address discrepancies in reported boiling points or solubility data for (4E)-7-methyldec-4-ene?

Q. What frameworks ensure ethical data collection in studies involving (4E)-7-methyldec-4-ene derivatives and human cell lines?

- Methodological Answer :

- Adhere to institutional review board (IRB) protocols for cytotoxicity assays .

- Document chemical handling procedures per OSHA and REACH regulations .

- Use anonymized data sharing platforms to protect participant privacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.